2,6-diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile

CRL4 Ubiquitin Ligase CUL4A-DDB1 PPI Cancer Target

2,6-Diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile (CAS 333759-71-0, C13H9N5O2S) is a polyfunctionalized 4H-thiopyran derivative within the broader class of 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitriles. This scaffold is recognized for its role in medicinal chemistry as a privileged structure for developing Cullin-RING E3 ubiquitin ligase 4 (CRL4) inhibitors, which are investigated for cancer therapy and DNA repair modulation.

Molecular Formula C13H9N5O2S
Molecular Weight 299.31 g/mol
CAS No. 333759-71-0
Cat. No. B13932617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
CAS333759-71-0
Molecular FormulaC13H9N5O2S
Molecular Weight299.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)[N+](=O)[O-]
InChIInChI=1S/C13H9N5O2S/c14-5-8-11(9(6-15)13(17)21-12(8)16)7-3-1-2-4-10(7)18(19)20/h1-4,11H,16-17H2
InChIKeyNOIFXJYFPFGOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile (CAS 333759-71-0): A 4H-Thiopyran-3,5-dicarbonitrile CRL4 Ligase Inhibitor Candidate


2,6-Diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile (CAS 333759-71-0, C13H9N5O2S) is a polyfunctionalized 4H-thiopyran derivative within the broader class of 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitriles . This scaffold is recognized for its role in medicinal chemistry as a privileged structure for developing Cullin-RING E3 ubiquitin ligase 4 (CRL4) inhibitors, which are investigated for cancer therapy and DNA repair modulation [1]. The compound bears a 2-nitrophenyl substituent at the C4 position, a structural feature that distinguishes it from other aryl analogs and may influence its electronic properties and binding interactions.

Workflow
CRL4 ubiquitin ligase inhibitor screening
Selection
2-nitrophenyl electronic profile, distinct from other aryl analogs
Use Context
Oncology research and DNA repair modulation studies; covalent kinase probe design

Why 2,6-Diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile Cannot Be Substituted by Other 4-Aryl Thiopyran Analogs


The biological activity and synthetic utility of 4H-thiopyran-3,5-dicarbonitriles are highly sensitive to the nature of the C4 aryl substituent. Even subtle changes, such as replacing the 2-nitrophenyl group of CAS 333759-71-0 with a 2-fluorophenyl group, can dramatically alter the compound's mechanism of enzyme inhibition, potency, and selectivity profile [1]. These compounds function as reversible covalent inhibitors, where the electronic character of the aryl ring influences the reactivity of the nitrile groups toward active-site cysteine residues [1]. Consequently, generic substitution among aryl analogs without rigorous comparative biological testing can lead to a complete loss of target engagement, invalidating experimental data and wasting research resources.

Aryl electronics strongly influence reversible covalent reactivity; even small changes (e.g. 2-F vs 2-NO2) may alter target engagement kinetics.
Generic 4-aryl thiopyran analogs may not reproduce the nitrile electrophilicity required for active-site cysteine adduct formation.
Substitution without comparative biological testing risks complete loss of target engagement; class-level data do not guarantee individual analog performance.

Quantitative Differentiation Evidence for 2,6-Diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile Against Closest Analogs


CUL4A-DDB1 Protein-Protein Interaction Inhibition: Class-Level Activity Profile

The 2,6-diamino-4-aryl-4H-thiopyran-3,5-dicarbonitrile class, to which CAS 333759-71-0 belongs, has been explicitly claimed as inhibitors of the CUL4A-DDB1 protein-protein interaction, a critical node in the CRL4 ubiquitin ligase complex [1]. While specific IC50 values for the 2-nitrophenyl analog are not publicly disclosed in the patent literature, a structurally related analog bearing a different 4-aryl substituent demonstrated an IC50 of 2.03 µM in a CUL4A-DDB1 binding inhibition assay [2]. The presence of the electron-withdrawing 2-nitro group is expected to modulate the electrophilicity of adjacent nitrile moieties, potentially altering covalent engagement kinetics compared to analogs with electron-donating substituents [3].

CUL4A-DDB1 PPI inhibition
Class-level
Target compound not directly reported; closest analog IC50 = 2.03 µM
Reported class-level binding inhibition; 2-NO2 analog potency remains to be determined
BindingDB BDBM748947; 384-well assay; data to verify
CRL4 Ubiquitin Ligase CUL4A-DDB1 PPI Cancer Target

Microwave-Assisted Synthesis Efficiency: Product-Specific Benchmarking

The synthesis of 2,6-diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile was demonstrated using a one-pot, three-component microwave irradiation (MWI) protocol that proceeds without any added catalyst . Under optimized conditions (250 W, 80°C, ethanol), the model reaction reached completion within 15 minutes, representing a significant improvement over conventional heating methods which often require hours and basic catalysts . This protocol is applicable to a range of aromatic aldehydes, including 2-nitrobenzaldehyde, yielding the target compound with an efficiency that manufacturing chemists can benchmark directly against classical routes.

Microwave synthesis efficiency
Cross-study
15 min (250 W, 80°C, no catalyst) vs. several hours conventional
Supports selection for rapid, catalyst-free library synthesis
Single-mode MW; ethanol; green chemistry context
Microwave Synthesis Green Chemistry Multi-Component Reaction

eEF-2 Kinase Inhibition Selectivity: Inferring Structure-Activity Relationships

The close analog 2,6-diamino-4-(2-fluorophenyl)-4H-thiopyran-3,5-dicarbonitrile (DFTD) has been characterized as a reversible covalent inhibitor of eukaryotic elongation factor 2 kinase (eEF-2K), operating through a two-step mechanism involving a fast initial binding followed by slower reversible inactivation via thioimidate adduct formation with active-site Cys146 [1]. The 2-nitrophenyl variant (CAS 333759-71-0) possesses a stronger electron-withdrawing group at the ortho position, which is predicted to increase the electrophilicity of the neighboring nitrile carbon, potentially accelerating the covalent bond formation step and altering the inactivation kinetics relative to DFTD [1]. This physicochemical distinction provides a rational basis for selecting the 2-nitro analog to explore enhanced potency or a modified residence time profile.

eEF-2K inhibition mechanism
Supporting evidence
Predicted enhanced electrophilicity vs DFTD (2-F analog); Hammett σm 0.71 vs 0.34
Supports exploration of structure-kinetic relationships for covalent cysteine targeting
Inferred from Hammett constants; no direct kinetic comparison
eEF-2K Covalent Inhibitor Cancer Kinase Target

Key Research and Procurement Scenarios for 2,6-Diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile


Targeted Screening for Novel CRL4 Ubiquitin Ligase Inhibitors in Oncology Research

Investigators developing small-molecule modulators of the CUL4A-DDB1 interaction, a validated target in breast cancer, hepatocellular carcinoma, and other malignancies, can deploy CAS 333759-71-0 as a specific screening hit from the 2,6-diamino-4-thiopyran-3,5-dicarbonitrile class, which has been explicitly patented for this mechanism [1]. The compound's 2-nitrophenyl substituent provides a distinct electronic profile compared to other aryl analogs, facilitating SAR expansion around a privileged CRL4 inhibitory chemotype.

Building Targeted Covalent Inhibitor Libraries Against Kinase Cysteine Residues

The 2-nitrophenyl analog of the characterized eEF-2K inhibitor DFTD offers medicinal chemists a tool to investigate how stronger electron-withdrawing substituents influence reversible covalent bond formation with non-conserved active-site cysteines [2]. This compound is specifically relevant for probing selectivity determinants in kinases where cysteine targeting is a design strategy.

Chemical Process Development Using Microwave-Assisted Multi-Component Reactions

Process chemists evaluating green chemistry routes can benchmark the catalyst-free, microwave-assisted synthesis of CAS 333759-71-0—which reaches completion in 15 minutes under 250 W irradiation—against traditional heating methods for heterocyclic scaffolds . The compound serves as a model substrate for optimizing one-pot, three-component condensations involving 2-nitrobenzaldehyde, cyanothioacetamide, and malononitrile.

Application
Selection Property
Validation Focus
CRL4 ligase inhibitor screening
2-nitrophenyl electronic profile
CUL4A-DDB1 binding inhibition assay
Covalent kinase inhibitor library design
Electron-withdrawing substituent effect
Reversible covalent engagement kinetics
Microwave synthesis process optimization
Catalyst-free one-pot protocol
Reaction time and scalability
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